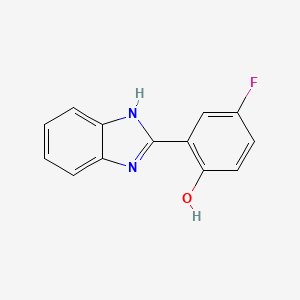

Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-

Overview

Description

Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a compound that is essentially planar . The imidazole ring makes a dihedral angle with the attached benzene ring . An intramolecular O-H⋯N hydrogen bond generates an S(6) ring motif . In the crystal, molecules are linked through N-H⋯O hydrogen bonds, forming chains propagating in [001] .

Synthesis Analysis

The synthesis of 2-(1H-Benzimidazol-2-yl)phenol derivatives has been achieved from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The synthesized compounds show single absorption and dual emission with a large Stokes shift .Molecular Structure Analysis

The molecular structure of 2-(1H-Benzimidazol-2-yl)phenol is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The benzimidazole core is planar . The crystal packing also features four π-π stacking interactions involving the imidazole ring, fused benzene ring, and attached benzene ring system .Chemical Reactions Analysis

The chemical properties of 2-(1H-benzimidazol-2-yl) phenol (2-Bip) and its interaction mechanism with sequence-specific DNA have been examined with Differential Pulse Voltammetry .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-Benzimidazol-2-yl)phenol include its planar molecular structure and its ability to form chains propagating in [001] through N-H⋯O hydrogen bonds in the crystal . It also shows single absorption and dual emission with a large Stokes shift .Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole-containing compounds, including our target molecule, play a crucial role in drug discovery. Researchers have explored derivatives of 1,3-diazole (the imidazole core) for their pharmacological activities. Some commercially available drugs incorporate the 1,3-diazole ring, such as clemizole (antihistaminic), etonitazene (analgesic), and omeprazole (antiulcer) . Investigating the specific pharmacokinetics and therapeutic potential of our compound could lead to novel drug candidates.

Coordination Chemistry and Catalysis

Fluorinated (benzo[d]imidazol-2-yl)methanols have practical significance in coordination chemistry. For instance, cobalt cubane complexes containing this moiety behave as single-molecule magnets and catalysts . Exploring the coordination chemistry of our compound could lead to novel applications.

Photophysical Properties and Sensitizers

Researchers have designed ruthenium complexes with 2-(1H-benzo[d]imidazol-2-yl)quinoline scaffold ligands. These heterolytic photosensitizers exhibit interesting photophysical properties . Our compound might serve as a building block for similar sensitizers.

Materials Science and Functional Molecules

Imidazole-containing compounds find applications in materials science. They contribute to the development of red-emitting fluorophores, near-infrared dyes, and antimicrobial agents . Investigating our compound’s behavior in different materials could yield valuable insights.

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets . For instance, they can act as inhibitors of certain kinases .

Mode of Action

One study suggests that similar compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to changes in the DNA structure, potentially affecting the function of the target cells.

Biochemical Pathways

For example, they can inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing their bioavailability .

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity and cytotoxicity against certain cell lines . For instance, they can inhibit the growth of the HCT116 cell line .

Action Environment

The solubility and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

properties

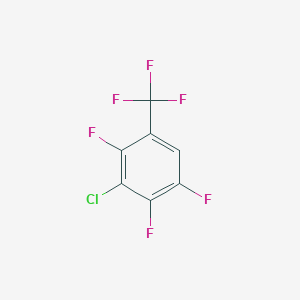

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJSLXFXDCVSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80764133 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro- | |

CAS RN |

112291-47-1 | |

| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)